N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
This compound is a pyrimidine-based carboxamide derivative featuring a trifluoromethyl-substituted pyrimidine core linked to a piperidin-4-yl group and a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the dihydrobenzodioxine ring may improve solubility and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c20-19(21,22)15-10-16(24-11-23-15)26-6-4-12(5-7-26)25-18(27)13-2-1-3-14-17(13)29-9-8-28-14/h1-3,10-12H,4-9H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLGOWDATOBYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of proteins, particularly those with binding sites for aromatic and heterocyclic compounds.
Mode of Action
Based on its structural similarity to other pyrimidinamine derivatives, it may act as an inhibitor or modulator of its target proteins. The trifluoromethyl group and the piperidinyl moiety could potentially enhance binding affinity and selectivity.
Pharmacokinetics
The presence of the trifluoromethyl group and the piperidinyl moiety could potentially influence these properties.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Given its structural features, it may exert inhibitory effects on its target proteins, leading to downstream cellular effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as this can influence the ionization state of the compound and its target proteins.
Biological Activity
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article summarizes the compound's biological activity, focusing on its effects on cancer cell lines and other relevant biological systems.
Chemical Structure and Properties
The compound features a trifluoromethyl group on a pyrimidine ring, linked to a piperidine moiety and a benzo[dioxine] structure. Its molecular formula is with a molecular weight of approximately 350.35 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to the biological activity of this compound.
Antitumor Activity
Several studies have reported that derivatives of trifluoromethyl-pyrimidine compounds demonstrate potent antitumor effects:
- Inhibition of Tumor Cell Growth : Compounds similar to this compound have shown significant growth inhibition against various human tumor cell lines. For instance, a related compound exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT116 (human colon cancer) and P388 (murine leukemia) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases (e.g., caspase-3 and -9) and modulation of pro-apoptotic and anti-apoptotic proteins (e.g., upregulation of Bax and downregulation of Bcl-2) . This suggests that the compound may activate intrinsic apoptotic pathways.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potential receptor interactions |
| Piperidine Ring | Facilitates binding to biological targets |
| Dihydrobenzo[dioxine] Moiety | May contribute to overall stability and bioactivity |
Case Studies
- In Vitro Studies : A study reported that related compounds displayed significant cytotoxicity against HepG2 liver cancer cells with selectivity indices indicating favorable therapeutic windows . The cytotoxicity was evaluated using standard assays which confirmed the efficacy at concentrations as low as 10 µM.
- Animal Models : Preliminary studies in murine models have indicated that similar compounds can reduce tumor size significantly when administered at specific dosages over a defined treatment period . These studies are crucial for understanding the pharmacokinetics and potential side effects in vivo.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for targeting various cancer types. For instance, research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxicity against cancer cell lines, suggesting similar potential for this compound .
1.2 Antiviral Properties
The structure of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide suggests possible antiviral properties. The presence of the piperidine moiety is known to interact with viral proteins, potentially inhibiting viral replication processes . Further studies are needed to elucidate its mechanism of action against specific viruses.
Pharmacology
2.1 Neuropharmacological Effects
Preliminary research indicates that compounds with similar structures may exhibit neuroprotective effects. The piperidine ring is often associated with modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
2.2 Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways has been suggested in various studies. Compounds containing benzo[d]dioxole structures have shown promise in reducing inflammation markers in vitro and in vivo, indicating that this compound might also possess anti-inflammatory properties .
Environmental Applications
3.1 Bioremediation Potential
The environmental stability of trifluoromethyl-containing compounds makes them interesting candidates for bioremediation applications. They can potentially be utilized to degrade pollutants in contaminated environments due to their chemical resilience and ability to interact with various biological systems .
3.2 Biomonitoring Studies
Given the compound's unique structure, it may serve as a biomarker in environmental monitoring programs aimed at assessing exposure levels to fluorinated compounds in human populations. Its detection in biological samples can help evaluate the impact of environmental contaminants on public health .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-Dimethylphenyl)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS 1775453-84-3)
- Molecular Formula : C₁₉H₂₁F₃N₄O
- Molecular Weight : 378.40 g/mol
- Key Structural Differences : Replaces the dihydrobenzodioxine group with a 2,4-dimethylphenyl substituent.
- Registered under codes AKOS025183137 and BS-6876, indicating preclinical research use .
4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7)
- Molecular Formula : C₁₉H₁₇ClF₃N₅O₃
- Molecular Weight : 455.8 g/mol
- Key Structural Differences : Substitutes the pyrimidine core with a chloropyridine ring and replaces the piperidine with a piperazine-carboxamide linkage.
- Implications: The chlorine atom introduces additional steric and electronic effects, possibly altering target selectivity. The benzoxazinone moiety may enhance hydrogen-bonding capacity compared to dihydrobenzodioxine .
2-(4-(4-Acetyl-2-Nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (Compound 6l)
- Key Data :
- ESI-MS: 758.2904 [M+H]+ (calcd. 758.2893).
- IR Peaks: 1621 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=O).
- Structural Differences: Features a nitro-substituted phenylpiperazine and a nitrophenoxypropyl chain.
- The extended alkyl chain may improve bioavailability but reduce metabolic stability .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
| Compound Name (Example) | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidine | Dihydrobenzodioxine, Trifluoromethyl | ~437.37* | Potential kinase inhibition |
| N-(2,4-Dimethylphenyl)-... (CAS 1775453-84-3) | Pyrimidine | 2,4-Dimethylphenyl, Trifluoromethyl | 378.40 | High hydrophobicity |
| 4-[3-Chloro-5-(CF₃)pyridin-2-yl]-... | Pyridine | Chlorine, Benzoxazinone | 455.80 | Enhanced H-bonding |
| Compound 6l | Pyrimidine | Nitrophenyl, Nitrophenoxypropyl | 758.29 | High reactivity, moderate stability |
*Estimated based on molecular formula C₁₉H₁₈F₃N₅O₃.
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in all compounds confers resistance to oxidative metabolism, a critical feature for drug candidates .
- Solubility: Dihydrobenzodioxine and benzoxazinone moieties improve aqueous solubility compared to purely aromatic substituents (e.g., dimethylphenyl) .
- Target Selectivity : Piperidine/piperazine linkers and pyrimidine cores are common in kinase inhibitors (e.g., EGFR or ALK inhibitors), suggesting analogous mechanisms for the target compound .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with coupling the pyrimidine core to the piperidine moiety, followed by functionalization of the dihydrobenzo[d][1,4]dioxine-carboxamide group. Key considerations include:
- Temperature : 80–120°C for amide bond formation (e.g., using DCC or EDC coupling agents) .
- Solvents : Polar aprotic solvents like DMF or dichloromethane for nucleophilic substitutions .
- Catalysts : Use of triethylamine or DMAP to accelerate acylation reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures . Analytical techniques such as HPLC (≥95% purity threshold) and /-NMR are critical for verifying intermediate and final product integrity .
Q. How can researchers characterize the compound’s three-dimensional structure and confirm regioselectivity?
Advanced spectroscopic and crystallographic methods are employed:
- X-ray crystallography : Resolves bond angles/distances, particularly for the trifluoromethyl-pyrimidine and piperidine moieties .
- 2D-NMR (e.g., COSY, NOESY): Confirms spatial proximity of protons in the dihydrobenzo[d][1,4]dioxine ring and piperidinyl group .
- Mass spectrometry (HRMS or ESI-MS): Validates molecular weight (e.g., calculated vs. observed ) and detects isotopic patterns from trifluoromethyl groups .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar carboxamides) .
- pH-dependent hydrolysis : Monitor degradation in acidic (pH 2–4) and basic (pH 9–11) buffers via UV-Vis or LC-MS. The trifluoromethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dihydrobenzo[d][1,4]dioxine moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities for biological targets?
Discrepancies may arise from assay conditions or target conformational states. Methodological solutions include:
- Orthogonal assays : Compare SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and radioligand binding data .
- Molecular dynamics simulations : Model interactions between the carboxamide group and target active sites (e.g., kinases or GPCRs) to identify key hydrogen bonds or π-π stacking interactions .
- Control experiments : Use competitive inhibitors (e.g., ATP for kinases) to validate specificity .
Q. What strategies mitigate off-target effects in cellular assays?
To enhance selectivity:
- Structure-activity relationship (SAR) studies : Modify the piperidine substituents or dihydrobenzo[d][1,4]dioxine ring to reduce hydrophobic interactions with non-target proteins .
- Proteome-wide profiling : Utilize chemical proteomics (e.g., affinity pulldown with SILAC labeling) to identify unintended binding partners .
- CRISPR knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Q. How do in vitro and in vivo pharmacokinetic properties correlate, and what methods improve bioavailability?
Address discrepancies through:
- Microsomal stability assays : Evaluate hepatic metabolism using human/rat liver microsomes; CYP450 inhibition studies (e.g., CYP3A4) can explain rapid clearance .
- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility of the lipophilic trifluoromethyl-pyrimidine group .
- Pharmacokinetic modeling : Apply compartmental models to predict and AUC from plasma concentration-time curves .
Q. What analytical approaches validate the compound’s metabolic stability and metabolite identification?
- LC-MS/MS : Profile metabolites in hepatocyte incubations; focus on oxidative metabolites (e.g., hydroxylation of the piperidine ring) and glucuronide conjugates .
- Stable isotope labeling : Track -labeled carboxamide groups to distinguish degradation products from artifacts .
- Cryo-EM : Resolve metabolite-enzyme complexes (e.g., with cytochrome P450) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
